molecular formula C10H19BClNO2 B15321370 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride

3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride

Cat. No.: B15321370
M. Wt: 231.53 g/mol
InChI Key: WMGDLMSXUGHUEE-UHFFFAOYSA-N
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Description

3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride is a chemical compound that features a boron-containing dioxaborolane ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride typically involves the reaction of azetidine derivatives with tetramethyl-1,3,2-dioxaborolane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of azetidine derivatives with different functional groups .

Scientific Research Applications

3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride involves its interaction with molecular targets through its boron and azetidine moieties. The boron atom can form reversible covalent bonds with biological molecules, while the azetidine ring can participate in various chemical interactions. These properties make the compound useful in modifying biological pathways and targeting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate
  • 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine hydrochloride
  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride is unique due to its combination of a boron-containing dioxaborolane ring and an azetidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H19BClNO2

Molecular Weight

231.53 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine;hydrochloride

InChI

InChI=1S/C10H18BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8;/h5,12H,6-7H2,1-4H3;1H

InChI Key

WMGDLMSXUGHUEE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CNC2.Cl

Origin of Product

United States

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